An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dichloro-1H-imidazole
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dichloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 2-Bromo-4,5-dichloro-1H-imidazole. This halogenated imidazole derivative serves as a valuable building block in synthetic chemistry, particularly in the development of biologically active compounds.
Core Chemical Properties
2-Bromo-4,5-dichloro-1H-imidazole is a solid, crystalline compound with the molecular formula C₃HBrCl₂N₂.[1][2] Its core structure consists of an imidazole ring substituted with one bromine and two chlorine atoms. The physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃HBrCl₂N₂ | [1][2] |
| Molecular Weight | 215.86 g/mol | [2][3] |
| Appearance | White to pale brown or pale grey crystals or powder | [1] |
| Melting Point | 223 °C (decomposes) | [3][4] |
| Boiling Point (Predicted) | 350.8 ± 45.0 °C | N/A |
| Density (Predicted) | 2.135 ± 0.06 g/cm³ | N/A |
| Assay | ≥96% | [3] |
| Storage Temperature | 2-8°C | [4] |
| CAS Number | 16076-27-0 | [2][3] |
| InChI Key | SULQOTGFPPFUMG-UHFFFAOYSA-N | [1] |
| SMILES | Clc1nc(Br)[nH]c1Cl | [3] |
Synthesis and Reactivity
The primary route for the synthesis of 2-Bromo-4,5-dichloro-1H-imidazole is through the direct bromination of 4,5-dichloroimidazole using bromine.[4] This electrophilic substitution reaction targets the C2 position of the imidazole ring, which is activated for such reactions.
General Experimental Protocol: Synthesis of 2-Bromo-4,5-dichloro-1H-imidazole
Disclaimer: This is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4,5-dichloroimidazole
-
Bromine
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Base (e.g., sodium acetate, if using acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a well-ventilated fume hood, dissolve 4,5-dichloroimidazole in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Application in the Synthesis of Bioactive Molecules
A key application of 2-Bromo-4,5-dichloro-1H-imidazole is its use as a precursor in the synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound that has demonstrated potent insecticidal activity.[4]
Experimental Protocol: Synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole
This protocol is based on the known N-alkylation reactions of imidazoles.
Materials:
-
2-Bromo-4,5-dichloro-1H-imidazole
-
A suitable base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)
-
Chloromethyl methyl ether (or a suitable equivalent)
Procedure:
-
Suspend 2-Bromo-4,5-dichloro-1H-imidazole in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise.
-
Stir the mixture at a low temperature for a period to allow for the deprotonation of the imidazole nitrogen.
-
Slowly add chloromethyl methyl ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
Spectroscopic Data
Despite extensive searches of chemical databases and literature, detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry data for 2-Bromo-4,5-dichloro-1H-imidazole are not publicly available at this time. Researchers are advised to perform their own spectral analysis for characterization upon synthesis. For reference, the mass spectrum of the precursor, 4,5-dichloroimidazole, is available in the NIST WebBook.[5]
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activities or the involvement of 2-Bromo-4,5-dichloro-1H-imidazole in any signaling pathways. Its primary known biological relevance is as an intermediate in the synthesis of insecticidal compounds.[4] The broader class of halogenated imidazoles is of interest in medicinal chemistry for developing compounds with a range of potential therapeutic effects, including antimicrobial and anticancer activities.
Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships of 2-Bromo-4,5-dichloro-1H-imidazole.
Caption: Synthetic pathway of 2-Bromo-4,5-dichloro-1H-imidazole and its derivative.
References
- 1. 2-Bromo-4,5-dichloroimidazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 2-溴-4,5-二氯咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-4,5-dichloro-1H-imidazole | 16076-27-0 [chemicalbook.com]
- 5. 4,5-Dichloroimidazole [webbook.nist.gov]
